molecular formula C36H73NO B8505797 N-Octadecyloctadecan-1-imine N-oxide CAS No. 124029-68-1

N-Octadecyloctadecan-1-imine N-oxide

Cat. No.: B8505797
CAS No.: 124029-68-1
M. Wt: 536.0 g/mol
InChI Key: HORBOHJHQGXXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octadecyloctadecan-1-imine N-oxide is a synthetic compound characterized by an imine (R₂C=NH) functional group oxidized to an N-oxide (R₂C=N⁺–O⁻). The molecule features two octadecyl (C₁₈H₃₇) chains, resulting in a highly hydrophobic structure.

Properties

CAS No.

124029-68-1

Molecular Formula

C36H73NO

Molecular Weight

536.0 g/mol

IUPAC Name

N-octadecyloctadecan-1-imine oxide

InChI

InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,36H2,1-2H3

InChI Key

HORBOHJHQGXXOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](=CCCCCCCCCCCCCCCCCC)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Amine N-Oxides (e.g., N,N-Dimethylhexadecane-1-amine N-Oxide)

Structural Differences :

  • Amine N-Oxides: Feature a tertiary amine oxidized to N-oxide (R₃N⁺–O⁻), as seen in N,N-dimethylhexadecane-1-amine N-oxide (C₁₈H₃₉NO) .
  • Imine N-Oxides : Contain an imine group (R₂C=N⁺–O⁻), which introduces a double bond adjacent to the N-oxide, altering electronic distribution and reactivity.

Physical Properties :

Property N,N-Dimethylhexadecane-1-amine N-Oxide Hypothetical N-Octadecyloctadecan-1-imine N-Oxide
Molecular Formula C₁₈H₃₉NO Likely C₃₆H₇₂N₂O
Molecular Weight 285.52 g/mol ~550–600 g/mol (estimated)
Melting Point (mp) 125–129°C Expected higher due to longer alkyl chains
Water Solubility (sw) 409.5 g/L Likely lower (<100 g/L)
logPow <2.7 Higher (>5.0) due to increased hydrophobicity

Natural N-Oxide Alkaloids (e.g., Antofin N-Oxide)

Structural and Functional Contrasts :

  • Natural N-Oxides : Found in plants like Ficus septica, these compounds (e.g., antofin N-oxide) often feature complex polycyclic frameworks with N-oxide groups .
  • Synthetic Imine N-Oxides : Simpler linear alkyl chains dominate, favoring industrial scalability over biological activity.

Key Differences :

Property Natural N-Oxides (e.g., Antofin N-Oxide) Synthetic Imine N-Oxides
Source Plant-derived Laboratory-synthesized
Complexity Polycyclic alkaloid structures Linear alkyl chains
Applications Medicinal (e.g., anticancer, antimicrobial) Industrial (e.g., surfactants, catalysts)

Long-Chain Amides (e.g., N-Octadecylformamide)

Functional Group Comparison :

  • Amides: Contain a carbonyl group bonded to nitrogen (R–CONH₂), as in N-octadecylformamide (C₁₉H₃₉NO) .
  • Imine N-Oxides : Replace the carbonyl with an N-oxide-bound imine, reducing hydrogen-bonding capacity but increasing steric bulk.

Property Comparison :

Property N-Octadecylformamide This compound
Molecular Formula C₁₉H₃₉NO Likely C₃₆H₇₂N₂O
Molecular Weight 297.52 g/mol ~550–600 g/mol
Solubility Low (hydrophobic) Extremely low (longer chains)
Reactivity Stable under standard conditions Potential redox activity due to N-oxide

Research Findings and Implications

  • Amine vs. Imine N-Oxides : The absence of a tertiary nitrogen in imine N-oxides reduces water solubility but enhances thermal stability, making them suitable for high-temperature processes .
  • Natural vs. Synthetic : Natural N-oxides exhibit bioactivity but face scalability challenges, whereas synthetic variants offer tunable properties for industrial use .

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